molecular formula C9H5F3N2O B3219795 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 1190320-65-0

4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B3219795
CAS No.: 1190320-65-0
M. Wt: 214.14 g/mol
InChI Key: GUXCPXQMTRHCEV-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a trifluoromethyl group at the 4-position and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves multi-step processes starting from readily available precursors. One common method involves the cyclization of appropriate pyridine and pyrrole derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., Grignard reagents).

Major Products Formed

    Oxidation: 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

    Reduction: 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to the inhibition of enzyme activity or the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)pyridine-3-carboxylic acid
  • 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid
  • 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde

Uniqueness

4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to its fused pyridine-pyrrole structure, which imparts distinct electronic and steric properties. The presence of both a trifluoromethyl group and an aldehyde group further enhances its reactivity and potential for diverse chemical transformations .

Properties

IUPAC Name

4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)6-1-2-13-8-7(6)5(4-15)3-14-8/h1-4H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXCPXQMTRHCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C(F)(F)F)C(=CN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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